![molecular formula C23H18Br2N2O4S2 B2730699 4-bromophenyl 4-{[(4-bromophenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfone CAS No. 318959-31-8](/img/structure/B2730699.png)
4-bromophenyl 4-{[(4-bromophenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-bromophenyl 4-{[(4-bromophenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfone” is a complex organic molecule . It contains multiple functional groups, including two bromophenyl groups, a pyrazole ring, and two sulfonyl groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 4-Bromophenyl methyl sulfone, a related compound, can be used to synthesize biaryl methyl sulfones and other complex molecules . The synthesis often involves coupling reactions with benzene sulfonamide in the presence of copper (I) iodide .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups . It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and sulfonyl groups attached to bromophenyl rings .Chemical Reactions Analysis
The compound can potentially undergo various chemical reactions due to the presence of reactive functional groups . For example, the bromine atoms on the bromophenyl groups can participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis of Phenyl Pyrazolyl Sulfides
One of the applications involves the alkylation of 4-(phenylthio)-1H-pyrazol-5-ols with methyl bromoacetate to afford a series of phenyl pyrazolyl sulfides, which are then oxidized into sulfones. These synthesized compounds exhibit potential biological activity, indicating a route for the development of new therapeutic agents (R. Vydzhak, S. Panchishin, V. Brovarets, 2017).
Antimicrobial Heterocyclic Compounds
Another application is seen in the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. These compounds have shown promising results in vitro for both antibacterial and antifungal activities, suggesting their potential in addressing microbial resistance (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014).
Catalytic Synthesis Reactions
The synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via one-pot pseudo five-component condensation reaction represents another application. This methodology utilizes non-toxic and inexpensive materials to achieve high yields, showcasing an efficient route for the synthesis of complex organic compounds (A. Khazaei, F. Abbasi, A. R. Moosavi‐Zare, 2014).
Antimicrobial Additive for Surface Coating
Heterocyclic compounds containing the target sulfone group have been evaluated as antimicrobial additives in surface coatings and printing ink paste. These compounds exhibited significant antimicrobial effects, suggesting their utility in enhancing the microbial resistance of surface coatings (H. A. El‐Wahab, T. S. Saleh, E. Zayed, A. El-Sayed, Ramy S.A. Assaker, 2015).
Quantum Mechanical Calculations and Spectroscopic Investigations
The compound has been involved in studies focusing on its quantum mechanical calculations and spectroscopic investigations to elucidate its molecular structural parameters, vibrational frequencies, and potential energy distribution. Such studies are fundamental in understanding the chemical and physical properties of new compounds for further applications (P. Govindasamy, S. Gunasekaran, 2015).
properties
IUPAC Name |
5-(4-bromophenyl)sulfonyl-4-[(4-bromophenyl)sulfonylmethyl]-1-methyl-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Br2N2O4S2/c1-27-23(33(30,31)20-13-9-18(25)10-14-20)21(22(26-27)16-5-3-2-4-6-16)15-32(28,29)19-11-7-17(24)8-12-19/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRAGIMMQOTJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CS(=O)(=O)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Br2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

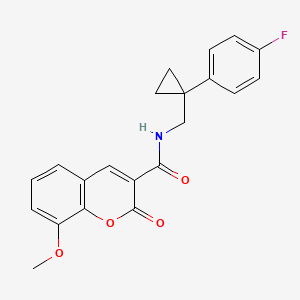
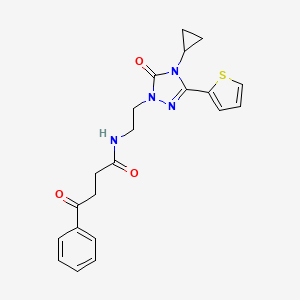
![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2730621.png)
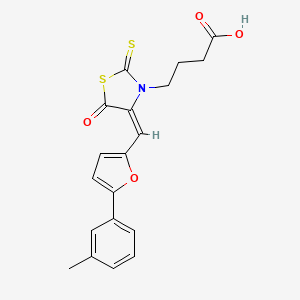
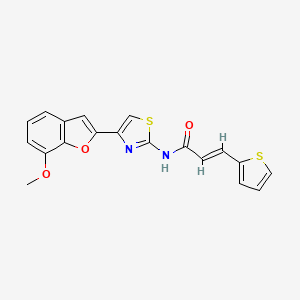
![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2730626.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2730627.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2730629.png)

![3-{[(2-chloro-4-fluorobenzyl)oxy]methyl}-N-(2-fluorophenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2730631.png)
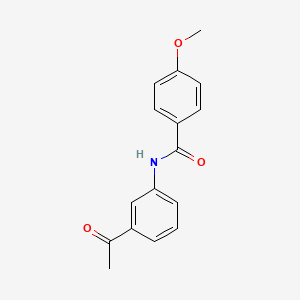
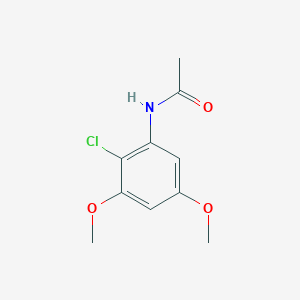
![6-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-[(4-methoxybenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B2730635.png)
![4-[1-(2-Chloro-3-fluoropyridine-4-carbonyl)piperidin-4-yl]-2-methylmorpholine](/img/structure/B2730638.png)